3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C14H20BrNO.ClH/c1-11-4-5-14(13(15)9-11)17-8-6-12-3-2-7-16-10-12;/h4-5,9,12,16H,2-3,6-8,10H2,1H3;1H
. This string represents the compound’s molecular structure in the InChI (IUPAC International Chemical Identifier) format.
Physical and Chemical Properties Analysis
This compound is typically stored in a dry room at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, solubility, and stability are not available in the sources I found .
Scientific Research Applications
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments
This review focuses on parabens, which, like the compound , contain phenolic groups that can undergo environmental transformations. The study discusses their widespread use, environmental presence, and biodegradability, highlighting the need for more research on their by-products' toxicity. This could suggest interest in the environmental impact and behavior of similar compounds, including "3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride" (Haman et al., 2015).
Chemistry and Pharmacology of Ohmefentanyl and Its Stereoisomers
Ohmefentanyl, a member of the 4-anilidopiperidine class, shares some structural similarities with the queried compound, particularly the piperidine moiety. The review covers its stereochemistry's impact on pharmacological properties, indicating the relevance of stereochemical studies in understanding and developing new drugs (Brine et al., 1997).
Nucleophilic Aromatic Substitution of the Nitro-group
This study investigates reactions involving piperidine, related to the core structure of the queried compound, demonstrating the versatility and reactivity of piperidine in synthetic chemistry. This kind of research is crucial for developing new synthetic routes and compounds (Pietra & Vitali, 1972).
Synthetic Routes of Vandetanib
This article explores the synthetic routes of Vandetanib, detailing processes that may be relevant to synthesizing structurally related compounds, including "this compound". The focus on substitution, deprotection, and methylation steps might provide insights into potential synthetic methodologies for similar compounds (Mi, 2015).
DNA Minor Groove Binder Hoechst 33258 and its Analogues
This review discusses Hoechst 33258, a compound known for its strong binding to the minor groove of DNA, similar to how related compounds might interact with biological targets. It emphasizes the importance of understanding compound-DNA interactions for drug development, which could be relevant for the research applications of "this compound" (Issar & Kakkar, 2013).
Properties
IUPAC Name |
3-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c1-11-4-5-14(13(15)9-11)17-8-6-12-3-2-7-16-10-12;/h4-5,9,12,16H,2-3,6-8,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILPZGCGSFLHEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC2CCCNC2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219957-70-6 | |
Record name | Piperidine, 3-[2-(2-bromo-4-methylphenoxy)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219957-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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